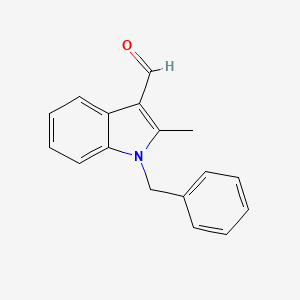

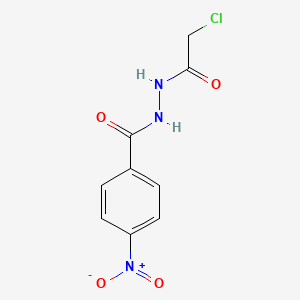

N'-(2-chloroacetyl)-4-nitrobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(2-chloroacetyl)-4-nitrobenzohydrazide is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of chloro and nitro groups on a benzene ring, which are common in the synthesis of various heterocyclic compounds and have applications in drug discovery and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting with commercially available building blocks like 4-chloro-2-fluoro-5-nitrobenzoic acid, which can be used to prepare substituted nitrogenous heterocycles . Another example is the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid to synthesize 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate . These methods often employ reagents such as potassium or sodium carbonate in a DMF medium at room temperature and can involve further functionalization, such as acetylation, to produce the desired compounds .

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques like FT-IR, NMR, and single-crystal X-ray diffraction . For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was determined, and its vibrational wavenumbers were computed using computational methods such as HF and DFT . These studies provide detailed information on the geometrical parameters and the stability of the molecules.

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored through their ability to form various heterocyclic scaffolds and molecular salts or cocrystals. For example, 2-Chloro-4-nitrobenzoic acid has been used to synthesize a series of molecular salts with pyridyl and benzoic acid derivatives, demonstrating the importance of halogen bonds in crystal stabilization . Similarly, the reactivity of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis shows its versatility in forming benzimidazoles, benzotriazoles, and other heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their thermal stability, hyperpolarizability, and electronic properties such as HOMO and LUMO energies. For instance, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibits a higher melting point than the pure components, indicating greater thermal stability . The electronic properties, such as the first hyperpolarizability and charge transfer within the molecules, are investigated using computational methods to understand their potential applications in materials science .

科学的研究の応用

Vanadium Complexes with Aroylhydrazone Ligands

A study by Liu, Sun, and Ma (2015) describes the synthesis of new vanadium complexes with aroylhydrazone Schiff base ligands, including N'-(2-hydroxynaphthyl)ethylidene-4-nitrobenzohydrazide. These complexes were characterized and tested for antibacterial activities against various strains like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Liu, Sun, & Ma, 2015).

Inhibition of DNA Binding of Nuclear Factor-κB

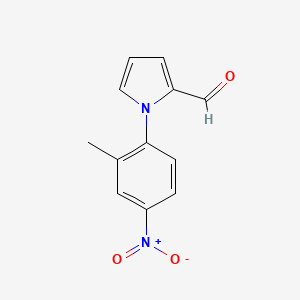

Morikawa et al. (2014) synthesized a compound by reacting formylmethylflavin and p-nitrobenzohydrazide, which resulted in a product that inhibited the DNA binding of nuclear factor-κB. This compound was characterized by various spectroscopic methods (Morikawa et al., 2014).

Synthesis and Evaluation of Oxadiazoles and Thiadiazoles

Mutchu et al. (2018) carried out the synthesis of 1,3,4-oxadiazoles and thiadiazoles by refluxing of N-(5-methyl-2-nitrobenzoyl)-2-substituted carbohydrazide. These compounds showed significant cytotoxic and antibacterial properties, making them of interest in medical and biochemical research (Mutchu et al., 2018).

Xanthine Oxidase Inhibitory Activities

Xue et al. (2022) synthesized a series of hydrazones, including N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide, and evaluated their xanthine oxidase inhibitory activities. The study provided insights into the potential therapeutic applications of these compounds (Xue, Li, Han, & Luo, 2022).

Spectrofluorimetry Techniques

Elbashir, Suliman, and Aboul‐Enein (2011) reviewed the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a related compound, as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).

Vibrational Spectral and Docking Analysis

Robert et al. (2021) conducted a comprehensive vibrational spectral analysis of 4-nitrobenzohydrazide (4NBH), examining its structural behavior and potential for anti-tubercular activity against various bacterial pathogens (Robert, Usha, Amalanathan, Geetha, & Mary, 2021).

特性

IUPAC Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O4/c10-5-8(14)11-12-9(15)6-1-3-7(4-2-6)13(16)17/h1-4H,5H2,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXPKWWBXQQICE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC(=O)CCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394909 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-chloroacetyl)-4-nitrobenzohydrazide | |

CAS RN |

50677-28-6 |

Source

|

| Record name | N'-(Chloroacetyl)-4-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

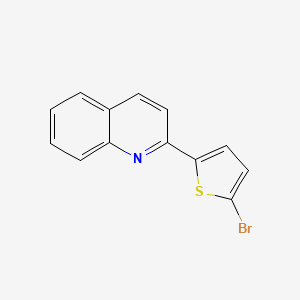

![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

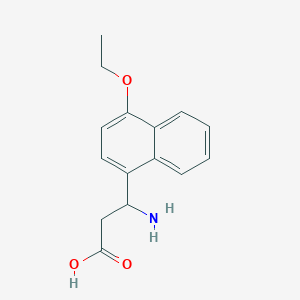

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)